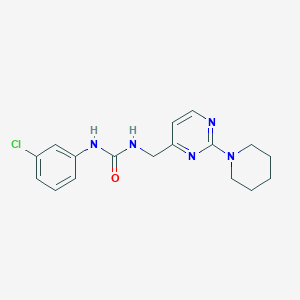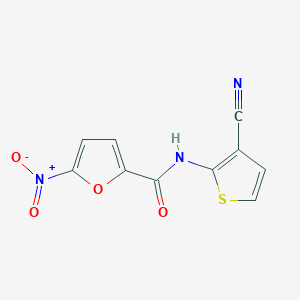
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that contains both thiophene and furan rings
Mecanismo De Acción
Target of Action
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has been found to have significant biological activity . .
Mode of Action
It is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction
Biochemical Pathways
It is known that thiophene derivatives, such as this compound, have diverse biological activities and can affect multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives, such as this compound, have diverse biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with 5-nitrofuran-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Thiophene-2-carboxamide derivatives
- Furan-2-carboxamide derivatives
Uniqueness
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of thiophene and furan rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4S/c11-5-6-3-4-18-10(6)12-9(14)7-1-2-8(17-7)13(15)16/h1-4H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNIVOKKUIRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)
![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B2701724.png)
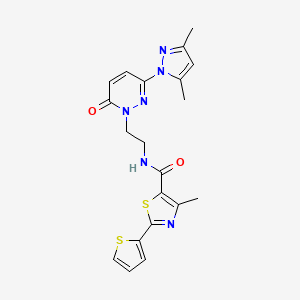
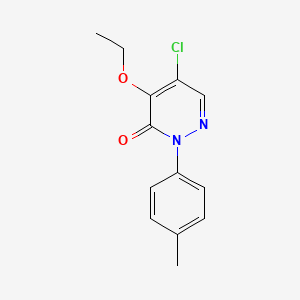
![3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701731.png)
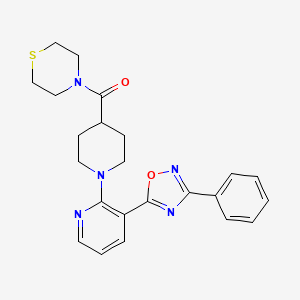
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2701738.png)
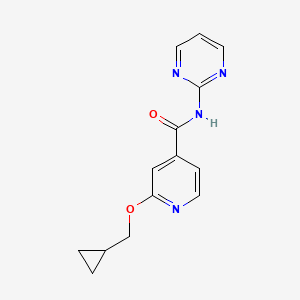
![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)
